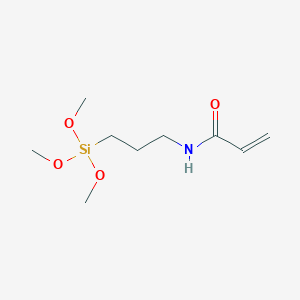

N-(3-(Trimethoxysilyl)propyl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-trimethoxysilylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4Si/c1-5-9(11)10-7-6-8-15(12-2,13-3)14-4/h5H,1,6-8H2,2-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHNWFFWGDCAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNC(=O)C=C)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551757 | |

| Record name | N-[3-(Trimethoxysilyl)propyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57577-96-5 | |

| Record name | N-[3-(Trimethoxysilyl)propyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Silane Functionalized Acrylamide Monomers in Polymer Science

Silane-functionalized acrylamide (B121943) monomers are a class of compounds that play a pivotal role in modern polymer science, primarily due to their ability to act as molecular bridges. nbinno.com These monomers possess two distinct reactive moieties: a polymerizable group (in this case, acrylamide) and a hydrolyzable silane (B1218182) group. nih.gov This dual functionality allows them to form covalent bonds with both organic polymer chains and inorganic materials such as silica (B1680970), glass, and metal oxides. nbinno.com

The primary significance of these monomers lies in their capacity to enhance the interfacial adhesion between the organic and inorganic phases within a composite material. nbinno.com This improved adhesion is critical for the efficient transfer of stress from the polymer matrix to the reinforcing inorganic filler, leading to a substantial improvement in the mechanical properties of the final material, including tensile strength, flexural strength, and impact resistance. nbinno.comspecialchem.com

Furthermore, silane-functionalized monomers contribute to better dispersion and wetting of inorganic fillers within the polymer matrix. nbinno.comspecialchem.com This leads to a more homogeneous and robust composite structure with fewer defects. specialchem.com The resulting materials often exhibit enhanced durability and resistance to environmental factors such as moisture and heat. nbinno.com The ability to tailor the properties of the interface by incorporating such monomers is a key strategy in the design of advanced composite materials for a wide range of applications, including coatings, adhesives, and reinforced plastics. nbinno.com

An Overview of Key Research Areas for N 3 Trimethoxysilyl Propyl Acrylamide

Monomer Synthesis Pathways

The creation of this compound monomer is primarily achieved through a direct functionalization approach. This method is efficient for producing the desired silane-functionalized acrylamide compound.

Direct Synthesis via Acryloyl Chloride Functionalization of 3-(Trimethoxysilyl)propylamine

The principal method for synthesizing this compound involves the direct reaction between 3-(Trimethoxysilyl)propylamine and acryloyl chloride. smolecule.com This reaction is typically performed in an inert atmosphere and under controlled temperature conditions to ensure high yield and purity of the final product. smolecule.com The amine group of 3-(Trimethoxysilyl)propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. researchgate.net This process, a form of aminolysis, results in the formation of an amide bond and the elimination of hydrochloric acid, which is often neutralized by the addition of a base or by using an excess of the starting amine. vanderbilt.eduuomustansiriyah.edu.iq

The general reaction is as follows: CH₂=CHCOCl + H₂N(CH₂)₃Si(OCH₃)₃ → CH₂=CHCONH(CH₂)₃Si(OCH₃)₃ + HCl

This synthetic route is favored for its straightforwardness and efficiency in introducing the polymerizable acrylamide functionality to the trimethoxysilyl group, which is capable of forming covalent bonds with silicate surfaces. smolecule.com

Elucidation of Nucleophilic Acyl Substitution Mechanisms in Monomer Formation

The formation of this compound from acryloyl chloride and 3-(Trimethoxysilyl)propylamine is a classic example of a nucleophilic acyl substitution reaction. vanderbilt.edumasterorganicchemistry.com This mechanism proceeds through a two-stage process: addition followed by elimination. vanderbilt.edumasterorganicchemistry.com

Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the 3-(Trimethoxysilyl)propylamine attacking the electrophilic carbonyl carbon of acryloyl chloride. libretexts.org This leads to the breaking of the carbon-oxygen π bond and the formation of a tetrahedral intermediate. vanderbilt.edu In this intermediate, the carbonyl oxygen gains a negative charge, and the nitrogen atom acquires a positive charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being a good leaving group, is expelled. vanderbilt.edumasterorganicchemistry.com A subsequent deprotonation step, often facilitated by another amine molecule or an added base, neutralizes the positively charged nitrogen, yielding the final this compound product and a chloride salt. libretexts.org

Advanced Polymerization Techniques for this compound

To synthesize polymers with controlled architectures, molecular weights, and narrow molecular weight distributions from this compound, advanced polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a particularly effective method.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled/living radical polymerization that enables the synthesis of well-defined polymers. nih.gov This technique has been successfully applied to this compound, using trithiocarbonate (B1256668) compounds as chain transfer agents (CTAs), to produce homopolymers with excellent control over the polymerization process. nih.govcore.ac.ukimperial.ac.uk The resulting Poly(N-[3-(trimethoxysilyl)propyl]acrylamide) (PTMSPAA) can then be used as a macro-RAFT agent for further block copolymerization with other monomers. nih.govcore.ac.uk

Kinetics of Controlled Homopolymerization of Poly(N-[3-(Trimethoxysilyl)propyl]acrylamide)

Kinetic studies of the RAFT homopolymerization of this compound reveal characteristics typical of a controlled or living polymerization process. core.ac.uk The polymerization exhibits a linear increase in the number-average molecular weight (Mₙ) as the monomer conversion increases. nih.govresearchgate.net This linear relationship indicates that the number of polymer chains remains relatively constant throughout the reaction and that chain termination events are minimized. core.ac.uk

Furthermore, the polymerization follows pseudo-first-order kinetics, as evidenced by a linear relationship between ln([M]₀/[M]) and polymerization time, where [M]₀ is the initial monomer concentration and [M] is the monomer concentration at a given time. core.ac.uk This kinetic behavior is a hallmark of a controlled radical polymerization where the concentration of propagating radicals remains low and constant. mdpi.com

| Polymerization Time (min) | Monomer Conversion (%) | Number-Average Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) |

| 15 | 25 | 6,500 | 1.15 |

| 30 | 48 | 12,000 | 1.17 |

| 60 | 75 | 18,500 | 1.18 |

| 120 | 92 | 22,500 | 1.20 |

Note: The data in this table is illustrative, based on reported trends of linear molecular weight increase and controlled polydispersity from kinetic studies of the RAFT polymerization of this compound. nih.govcore.ac.ukresearchgate.net

Role of Chain Transfer Agents in Molecular Weight Control and Polydispersity

The key to achieving control in RAFT polymerization lies in the selection and function of the Chain Transfer Agent (CTA). nih.govtcichemicals.com For the polymerization of this compound, trithiocarbonate-based CTAs have been shown to be highly effective. nih.govcore.ac.uk

The CTA mediates the polymerization through a reversible chain transfer process. nih.gov Propagating polymer radicals react with the CTA to form a dormant intermediate species. This intermediate can then fragment, releasing a new radical that can initiate further polymerization. This rapid and reversible exchange between active (propagating) and dormant polymer chains ensures that all chains have an equal opportunity to grow, leading to a polymer population with similar chain lengths. nih.gov

This mechanism is highly effective in controlling the molecular weight of the resulting polymer, which can be predetermined by the initial ratio of monomer to CTA. mdpi.com A crucial outcome of this control is the production of polymers with a very low polydispersity index (PDI), a measure of the distribution of molecular weights in a given polymer sample. For the RAFT polymerization of this compound, PDI values are consistently maintained below 1.2, irrespective of the monomer conversion. nih.govcore.ac.ukimperial.ac.ukresearchgate.net This narrow molecular weight distribution is a significant advantage for applications requiring uniform polymer chain interactions. smolecule.com

| Target Degree of Polymerization | Monomer Conversion (%) | Experimental Mₙ ( g/mol ) | Polydispersity Index (PDI) |

| 25 | 90 | 5,500 | 1.18 |

| 50 | 92 | 11,200 | 1.19 |

| 100 | 95 | 22,000 | 1.20 |

Note: This table presents representative data illustrating the effectiveness of CTAs in controlling molecular weight and achieving low PDI values in the RAFT polymerization of this compound, as reported in the literature. nih.govcore.ac.uk

Application of Poly(N-[3-(Trimethoxysilyl)propyl]acrylamide) as Macro-RAFT Agent for Block Copolymer Synthesis

The controlled synthesis of Poly(N-[3-(trimethoxysilyl)propyl]acrylamide) (PTMSPAA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization enables its use as a macromolecular chain transfer agent, or macro-RAFT agent, for the subsequent synthesis of well-defined block copolymers. core.ac.uknih.gov This technique allows for the growth of a second, different polymer block from the end of the PTMSPAA chain, leading to materials with combined properties from each block.

A notable example is the polymerization of N-isopropylacrylamide (NIPAM) using a PTMSPAA macro-RAFT agent. core.ac.uknih.gov In this process, the PTMSPAA homopolymer, itself synthesized with good control over molecular weight and a low polydispersity index (PDI), reinitiates the polymerization of NIPAM monomers. Research has demonstrated that this chain extension proceeds with high re-initiation efficiency, resulting in the formation of PTMSPAA-b-PNIPAM block copolymers with monomodal and narrow molecular weight distributions (PDI = 1.18). core.ac.uk

The kinetics of the initial RAFT polymerization of N-[3-(trimethoxysilyl)propyl]acrylamide (TMSPAA) show characteristics of a controlled/living process. A linear pseudo-first-order kinetic plot is observed, indicating a constant concentration of propagating radicals. core.ac.uk Furthermore, the number average molecular weight (Mn) of the polymer increases linearly with monomer conversion, while the polydispersity index (PDI) remains low, typically below 1.2. core.ac.uknih.govresearchgate.net These are hallmark features of a well-controlled RAFT polymerization, which is essential for producing effective macro-RAFT agents.

The synthesis of these block copolymers is significant for creating functional materials. For instance, by varying the degree of polymerization of the NIPAM block, thermoresponsive particles of different sizes can be produced. nih.gov The PTMSPAA block provides a mechanism for stabilization through the condensation of its alkoxysilane moieties, while the PNIPAM block imparts temperature-responsive behavior. nih.gov

| Polymer | Targeted DP | [M]:[CTA]:[I] Ratio | Mn (calc.) (g/mol) | PDI |

|---|---|---|---|---|

| PTMSPAA (Macro-RAFT) | N/A | 100:1:0.2 | 2,700 | 1.12 |

| PTMSPAA-b-PNIPAM | N/A | N/A | 14,000 | 1.18 |

Free Radical Polymerization of this compound

Conventional free radical polymerization is a fundamental method for synthesizing polymers and can be applied to this compound. This process typically involves three main steps: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photochemical reaction. For example, benzoyl peroxide can undergo homolytic cleavage at elevated temperatures to form two radicals. youtube.com These highly reactive species then attack the vinyl group of a TMSPAA monomer, creating a new radical center on the monomer unit. youtube.com

Propagation: The newly formed monomer radical reacts with subsequent TMSPAA monomers in a rapid chain reaction. The radical is transferred to the end of the growing polymer chain with each addition, extending the polymer backbone. youtube.com

Termination: The polymerization process ceases when the growing radical chains are deactivated. This can occur through two primary mechanisms: combination, where two growing chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated polymer chains. youtube.com

While straightforward, conventional free radical polymerization offers limited control over the polymer's molecular weight, architecture, and polydispersity. This lack of control contrasts with living radical polymerization techniques like RAFT or ATRP. A variation of this method is surface-initiated graft polymerization, where initiators are anchored to a surface, such as a glass slide, to grow polymer chains directly from the substrate. nih.gov This approach can be used with acrylamide monomers to create polymer-coated materials. nih.gov However, a key challenge in the polymerization of alkoxysilane-containing monomers like TMSPAA is the potential for premature hydrolysis and condensation of the trimethoxysilyl groups, especially in the presence of water, which can lead to cross-linking and gel formation. core.ac.uk

Atom Transfer Radical Polymerization (ATRP) of Related Silane (B1218182) Monomers

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization (CRP) method that enables the synthesis of well-defined polymers from a wide range of monomers, including silicon-containing monomers related to TMSPAA. researchgate.netspringernature.com The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant species (the polymer chain end capped with a halogen) and a transition metal complex catalyst, which cycles between a lower and a higher oxidation state. springernature.commdpi.com This dynamic equilibrium maintains a low concentration of active propagating radicals, minimizing termination reactions and allowing for controlled chain growth. mdpi.com

This technique has been successfully applied to synthesize polymers with complex architectures, such as block copolymers and star polymers, from silane monomers. researchgate.netnih.gov For example, ATRP has been used for the polymerization of 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), a methacrylate analogue of TMSPAA. nih.gov In one study, enzyme-degradable star polymers were synthesized using TMSPMA-containing block copolymers as the arms, demonstrating the high degree of architectural control afforded by ATRP. nih.gov

Furthermore, ATRP can be used to graft silane monomers from a polymer backbone. In a relevant study, vinyl silanes were grafted from a brominated styrene-butadiene rubber (SBR-Br) macroinitiator. dntb.gov.ua The kinetics of this grafting reaction showed characteristics of a controlled process, leading to a grafted copolymer with a well-defined structure. dntb.gov.ua The ATRP system typically consists of an alkyl halide initiator, a transition metal complex (e.g., copper bromide, CuBr), and a ligand (e.g., dNbpy) to solubilize the metal salt and tune its reactivity. dntb.gov.ua

The key advantages of using ATRP for polymerizing silane monomers include:

Precise control over molecular weight and a narrow molecular weight distribution (low PDI). researchgate.net

The ability to create complex polymer architectures, including block, graft, and star polymers. springernature.com

The synthesis of polymers with high degrees of end-group functionality, which can be used for further reactions.

| Component | Function | Example |

|---|---|---|

| Monomer | Building block of the polymer | Vinyl silane, TMSPMA |

| Initiator | Source of the growing polymer chain | Alkyl halide (e.g., SBR-Br) |

| Catalyst | Transition metal complex that mediates atom transfer | CuBr |

| Ligand | Solubilizes and modulates the activity of the catalyst | dNbpy (4,4′-di-n-butyl-2,2′-bipyridine) |

Scalable Industrial Synthesis Strategies for Alkoxysilane Acrylamides

The industrial production of alkoxysilane acrylamides, such as this compound, relies on efficient and high-yield synthetic routes that can be scaled for large-scale manufacturing. Key strategies often involve the reaction of commercially available precursors like aminopropyl alkoxysilanes with acrylic acid derivatives.

One prominent method is the aza-Michael reaction, which involves the conjugate addition of an amine to an electron-deficient alkene. nih.govresearchgate.net For the synthesis of related compounds, 3-aminopropyltriethoxysilane (B1664141) (APTES) is reacted with electron-deficient alkenes like acrylonitrile, methyl acrylate, or acrylamide itself. nih.gov This reaction can be optimized by varying solvents, temperature, and reaction time to achieve very high yields (up to 99%) of the desired functionalized silane adducts. nih.gov The reaction is highly efficient and represents a viable pathway for industrial synthesis.

Another scalable approach is the reaction of an isocyanate-functionalized silane with an appropriate amine or alcohol, or conversely, the reaction of an amino-functionalized silane with an isocyanate. For instance, new bis(triethoxysilanes) containing urea (B33335) functional groups have been prepared in high yields by reacting primary amines or diamines with 3-(triethoxysilyl)propyl isocyanate. researchgate.net This type of reaction is generally rapid and efficient, making it suitable for industrial applications.

Nucleophilic acyl substitution is another important strategy. This can involve the reaction of an amine-functionalized silane, such as 3-aminopropyltriethoxysilane (APTES), with an acyl chloride. For example, oxamide-bridged alkoxysilanes have been prepared by coupling APTES with oxalyl chloride, achieving a 95% yield of a crystalline product. mdpi.com This demonstrates a high-yield pathway for linking organic functionalities to alkoxysilane moieties.

For large-scale production, it is crucial to optimize reaction conditions to ensure high purity and yield, thereby avoiding complex and costly purification steps. mdpi.com The stability of the organoalkoxysilane product is also a consideration, as they can undergo self-condensation. Therefore, storage conditions, such as low temperatures or in alcoholic solutions, are often necessary. mdpi.com

Polymerization and Copolymerization Studies of N 3 Trimethoxysilyl Propyl Acrylamide

Homopolymerization Characteristics of Poly(N-[3-(Trimethoxysilyl)propyl]acrylamide)

The homopolymerization of N-[3-(trimethoxysilyl)propyl]acrylamide (TMSPAM) has been successfully achieved with a high degree of control using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govcore.ac.uk Studies utilizing a trithiocarbonate (B1256668) chain transfer agent have demonstrated the ability to produce Poly(N-[3-(trimethoxysilyl)propyl]acrylamide) (PTMSPAA) homopolymers with predictable molecular weights and narrow molecular weight distributions. nih.govresearchgate.net

Key characteristics of the RAFT homopolymerization of TMSPAM include a linear increase in the average molecular weight of the polymer chains as monomer conversion progresses. core.ac.uk Furthermore, the polydispersity values (a measure of the distribution of molecular weights in a given polymer sample) have been shown to remain low, typically not exceeding 1.2, irrespective of the monomer conversion level. nih.govcore.ac.ukresearchgate.net This indicates a well-controlled polymerization process, yielding polymers with a uniform chain length. The polymerization kinetics follow a pseudo-first-order plot, further confirming the controlled nature of the RAFT process for this monomer. core.ac.uk

Table 1: Characteristics of TMSPAM Homopolymerization via RAFT

| Polymerization Technique | Control over Polymerization | Molecular Weight Progression | Polydispersity Index (PDI) |

|---|---|---|---|

| RAFT | Good | Linear increase with conversion | ≤ 1.2 |

This table summarizes the controlled polymerization characteristics observed during the homopolymerization of N-[3-(trimethoxysilyl)propyl]acrylamide using the RAFT method. nih.govcore.ac.ukresearchgate.net

Copolymerization Behavior with Diverse Monomers

The presence of the reactive acrylamide (B121943) group allows N-(3-(Trimethoxysilyl)propyl)acrylamide to readily copolymerize with a variety of other vinyl monomers. This enables the synthesis of copolymers with tailored properties, combining the characteristics of the silane-containing monomer with those of its comonomers.

A significant area of research involves the copolymerization of TMSPAM with N-Isopropylacrylamide (NIPAM), a monomer known for producing thermoresponsive polymers. Poly(N-isopropylacrylamide) (PNIPAM) exhibits a lower critical solution temperature (LCST) in aqueous solutions, meaning it undergoes a reversible phase transition from a soluble, hydrophilic state to a collapsed, hydrophobic state at approximately 32°C. nih.gov

Block copolymers have been synthesized by first creating a PTMSPAA homopolymer via RAFT polymerization and then using it as a macro-RAFT agent for the subsequent polymerization of NIPAM. nih.govcore.ac.uk This process results in well-defined block copolymers. The trimethoxysilyl groups of the PTMSPAA block can then undergo condensation (sol-gel process), which serves to stabilize thermoresponsive particles formed by the copolymer. nih.gov By adjusting the degree of polymerization of the NIPAM block, the size of these thermoresponsive particles can be effectively controlled. nih.govcore.ac.uk

Understanding the reactivity ratios of comonomers is crucial for predicting the composition and microstructure of the resulting copolymer. These ratios, denoted as r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus a unit of the comonomer (cross-propagation).

Several graphical and non-linear methods are employed to estimate the monomer reactivity ratios from the feed and copolymer composition data. These include the Fineman-Ross, Kelen-Tudos, and Mayo-Lewis intersection methods. vot.plresearchgate.nettsijournals.com For the TMSPMA (M1) and Acrylamide (M2) system, the reactivity ratios were determined as r1 = 1.87 and r2 = 0.80. vot.plresearchgate.net

Table 2: Experimentally Determined Reactivity Ratios for TMSPMA (M1) and Acrylamide (M2) Copolymerization

| Method | r1 (TMSPMA) | r2 (Acrylamide) |

|---|---|---|

| Fineman-Ross | 1.87 | 0.80 |

| Kelen-Tudos | 1.87 | 0.80 |

| Mayo-Lewis | 1.87 | 0.80 |

This table presents the reactivity ratios for the copolymerization of a related silane (B1218182) monomer, 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), with acrylamide, as determined by various experimental methods. vot.plresearchgate.net

The determined reactivity ratios are essential for the statistical analysis of the copolymer's microstructure, including the distribution of monomer sequences along the polymer chain. vot.pltsijournals.com Since r1 (TMSPMA) > 1 and r2 (AM) < 1, it indicates that the growing polymer chain ending in a TMSPMA radical prefers to add another TMSPMA monomer rather than an acrylamide monomer. vot.pl Conversely, a chain ending in an acrylamide radical has a slightly higher tendency to add a TMSPMA monomer. The product of the reactivity ratios (r1 * r2 = 1.87 * 0.80 = 1.496) is greater than 1, which suggests that the copolymer has a tendency to form blocks of each monomer unit. vot.pl This statistical analysis, based on the average reactivity ratios, provides insight into the arrangement of monomers within the copolymer, which ultimately governs its macroscopic properties. vot.plresearchgate.net

The reactivity of the vinylsilane monomer allows for its copolymerization with a broad range of other acrylamides and vinyl monomers. Studies have reported the successful copolymerization of vinylsilane monomers with monomers such as N-vinylpyrrolidone, styrene, acrylonitrile, butyl acrylate, and various methacrylates. vot.pl This versatility enables the creation of functional copolymers where the silane component can be used for crosslinking, surface modification, or the formation of organic-inorganic hybrid materials. For instance, copolymerization with hydrophilic monomers like acrylic acid can enhance water-solubility and introduce pH-responsiveness, while copolymerization with hydrophobic monomers like methyl methacrylate can be used to tune the thermal and mechanical properties of the resulting polymer. rdd.edu.iquobaghdad.edu.iq

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| TMSPAM | This compound |

| PTMSPAA | Poly(N-[3-(trimethoxysilyl)propyl]acrylamide) |

| NIPAM | N-Isopropylacrylamide |

| PNIPAM | Poly(N-isopropylacrylamide) |

| AM | Acrylamide |

| TMSPMA | 3-(Trimethoxysilyl)propyl methacrylate |

| TMEVS | Tris(methoxyethoxy)vinylsilane |

| VP | N-vinyl pyrrolidone |

| BPO | Benzoyl peroxide |

| RAFT | Reversible Addition-Fragmentation chain Transfer |

Hybrid Materials and Advanced Composites Derived from N 3 Trimethoxysilyl Propyl Acrylamide

Sol-Gel Processing for Organic-Inorganic Hybrid Networks

The sol-gel process is a fundamental technique for the synthesis of organic-inorganic hybrid materials from N-(3-(Trimethoxysilyl)propyl)acrylamide. This process involves the hydrolysis of the trimethoxysilyl groups to form reactive silanol (B1196071) groups, followed by their condensation to create a three-dimensional silica-based network.

Formation of Silica-Polymer Co-networks via Hydrolysis and Condensation of Trimethoxysilyl Groups

The formation of silica-polymer co-networks begins with the hydrolysis of the trimethoxysilyl groups of the this compound monomer or a polymer derived from it. This reaction is typically catalyzed by acid or base and results in the formation of silanol (Si-OH) groups. These silanol groups are highly reactive and undergo condensation reactions with other silanol groups or unhydrolyzed methoxy (B1213986) groups to form stable siloxane (Si-O-Si) bonds. core.ac.uk

This process, when carried out in the presence of a polymerizable organic component, leads to the formation of a Class II hybrid material, where the organic and inorganic phases are linked by covalent bonds. The acrylamide (B121943) functionality of the monomer allows it to be incorporated into a polymer chain, either before or during the sol-gel process. The resulting poly(this compound) (PTMSPAA) can then be cross-linked through the condensation of its pendant trimethoxysilyl groups to form a robust silica-polymer co-network. core.ac.uknih.gov The rate of hydrolysis and condensation can be influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.netmdpi.com

Synthesis of Transparent Mesoporous Hybrid Materials with Tailored Porosity

The sol-gel process utilizing this compound can be controlled to produce transparent mesoporous hybrid materials. After the formation of the co-network, a drying step is employed to remove the solvent, which can lead to the creation of a porous structure. The resulting materials can exhibit high surface areas, with one study reporting a surface area of up to 400 m²/g for a silica-PTMSPAA hybrid. nih.govresearchgate.net

The porosity of these materials can be tailored by adjusting the synthesis conditions, such as the precursor concentrations and the drying method. The transparency of these hybrids is a result of the nano-scale integration of the organic and inorganic components, which minimizes light scattering.

| Hybrid Material Composition | Key Synthesis Parameter | Resulting Property | Reported Value | Source |

|---|---|---|---|---|

| Silica-PTMSPAA Co-network | Sol-Gel Process and Drying | Surface Area | Up to 400 m²/g | nih.govresearchgate.net |

Development of Organic-Inorganic Hybrid Hydrogels and Xerogels

Organic-inorganic hybrid hydrogels and xerogels can be synthesized using this compound. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. academiaromana-is.ro The incorporation of the silica (B1680970) network through the sol-gel process can enhance the mechanical properties and stability of the hydrogels. rsc.org

Copolymerization of this compound with other monomers, such as N-isopropylacrylamide (NIPAAm), can impart stimuli-responsive properties to the resulting hydrogels. academiaromana-is.ronih.gov For instance, thermo-sensitive hydrogels that exhibit a volume phase transition in response to temperature changes have been developed. nih.govresearchgate.net

Xerogels are a class of porous solids that are formed by drying a gel with shrinkage. nih.gov The sol-gel process with this compound can be adapted to produce xerogel films with specific surface properties. nih.gov These materials can be designed to have controlled hydrophobicity and have potential applications as coatings. nih.gov

Surface Functionalization and Interfacial Engineering

The trimethoxysilyl group of this compound makes it an effective coupling agent for the surface functionalization of various substrates, leading to improved interfacial properties in composite materials.

Mechanisms of Covalent Bonding with Silicate (B1173343) and Other Substrate Surfaces

This compound can form covalent bonds with surfaces that possess hydroxyl groups, such as glass, silica, and other silicate-based materials. The mechanism involves the hydrolysis of the trimethoxysilyl groups to silanols, which then condense with the surface hydroxyl groups to form stable siloxane linkages (Si-O-Substrate). researchgate.net This creates a durable bond between the organic polymer and the inorganic substrate.

This covalent attachment can be used to create organic monolayers on surfaces, effectively modifying their chemical and physical properties. acs.org The acrylamide group remains available for further polymerization or reaction, allowing for the grafting of polymer chains from the surface.

Enhancement of Adhesion and Mechanical Interfacial Properties

The use of this compound as a coupling agent can significantly enhance the adhesion between an organic matrix and an inorganic filler or reinforcement. This improved adhesion leads to better stress transfer across the interface, resulting in enhanced mechanical properties of the composite material, such as increased strength and modulus. mdpi.comresearchgate.net

For example, treating fillers like hydroxyapatite (B223615) with a silane (B1218182) coupling agent containing a methacrylate (B99206) group, which is similar to the acrylamide group, has been shown to improve the flexural strength and fracture toughness of polymer composites. researchgate.net The formation of covalent bonds at the interface is crucial for achieving these improvements. mdpi.com

| Composite System | Surface Treatment | Observed Enhancement | Source |

|---|---|---|---|

| Poly(methyl methacrylate)/Hydroxyapatite | 3-(Trimethoxysilyl) propyl methacrylate | Improved flexural strength and fracture toughness | researchgate.net |

| Epoxy Primer/Silicone Tie-Coating | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Increased shear strength and anti-peeling rate | mdpi.com |

Grafting of Poly(this compound) onto Inorganic Substrates and Nanoparticles

The trimethoxysilyl group of Poly(this compound) (PTMSPAA) facilitates its grafting onto a variety of inorganic substrates and nanoparticles that possess surface hydroxyl groups, such as silica, titania, and alumina. The grafting process typically involves the hydrolysis of the methoxy groups on the silicon atom to form reactive silanol groups, which then condense with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Si).

This "grafting to" approach allows for the dense and uniform modification of surfaces, creating a robust organic layer covalently bound to the inorganic core. The grafting density can be influenced by factors such as the molecular weight of the polymer, the concentration of the polymer solution, and the reaction conditions.

A common method for synthesizing well-defined PTMSPAA for grafting applications is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for control over the molecular weight and polydispersity of the polymer chains, which in turn affects the properties of the resulting hybrid material. For instance, PTMSPAA homopolymers synthesized via RAFT have been used as macro-RAFT agents for the subsequent polymerization of other monomers, such as N-isopropylacrylamide (NIPAM), to create block copolymers. oup.comcore.ac.uknih.gov These block copolymers can then be grafted onto silica nanoparticles to form core-shell structures with thermoresponsive properties. oup.comcore.ac.uknih.gov

The successful grafting of PTMSPAA onto inorganic surfaces can be confirmed by various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), which shows the characteristic peaks of the polymer, and thermogravimetric analysis (TGA), which can be used to quantify the amount of grafted polymer.

Table 1: RAFT Polymerization of this compound (TMSPAA)

| Target DP | Monomer Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |

| 25 | 95 | 5,800 | 6,100 | 1.15 |

| 50 | 92 | 11,200 | 11,800 | 1.18 |

| 100 | 89 | 21,500 | 22,500 | 1.20 |

Data synthesized from representative RAFT polymerization studies. core.ac.ukdaneshyari.com

Fabrication of Functional Polymeric Coatings for Substrate Modification

Polymers of this compound are utilized in the fabrication of functional coatings that can alter the surface properties of various substrates. These coatings can impart characteristics such as hydrophilicity, biocompatibility, and stimuli-responsiveness. The trimethoxysilyl groups play a crucial role in ensuring strong adhesion of the polymeric coating to the substrate through the formation of covalent bonds. oup.com

The coating process can be performed by dip-coating, spin-coating, or spray-coating a solution of the polymer onto the substrate, followed by a curing step to promote the hydrolysis and condensation of the silane groups. This results in a cross-linked polymer network that is covalently attached to the substrate surface.

For example, copolymers of this compound and other functional monomers can be synthesized to create coatings with specific functionalities. By copolymerizing with monomers like N-isopropylacrylamide (NIPAM), thermoresponsive coatings can be fabricated that change their wettability with temperature. oup.comnih.gov Below the lower critical solution temperature (LCST), the coating is hydrophilic, while above the LCST, it becomes more hydrophobic. This property is of interest for applications in cell culture, microfluidics, and smart sensors.

"Click Chemistry" Approaches for Post-Polymerization Surface Derivatization

While not extensively reported specifically for Poly(this compound), "click chemistry" presents a powerful and versatile strategy for the post-polymerization surface derivatization of materials functionalized with this polymer. The general principle involves first grafting the PTMSPAA onto a substrate to create a surface with pendant polymer chains. These chains can then be further modified using highly efficient and specific click reactions.

For this to be feasible, the PTMSPAA would need to be copolymerized with a monomer containing a "clickable" functional group, such as an azide (B81097) or an alkyne. This would result in a polymer chain with pendant groups ready for reaction.

One of the most common click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). If a copolymer of TMSPAA and an azide-containing monomer is grafted onto a surface, a wide variety of alkyne-functionalized molecules (e.g., biomolecules, fluorophores, or other polymers) can be subsequently attached to the surface with high efficiency and under mild conditions. rsc.orgrsc.org

Alternatively, other click reactions such as strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, or thiol-ene/thiol-yne reactions could be employed for surface derivatization. These methods offer a modular approach to creating multifunctional surfaces with precise control over the immobilized molecules. mdpi.comresearchgate.net The efficiency of these reactions on silane-functionalized surfaces has been demonstrated in various systems, suggesting their applicability to PTMSPAA-modified substrates. drexel.edu

Integration into Stimuli-Responsive Materials Systems

The incorporation of this compound into polymer networks allows for the development of stimuli-responsive materials. The trimethoxysilyl groups can act as cross-linking points, forming a stable network structure, while the properties of the polymer backbone can be tailored to respond to external stimuli such as temperature.

Design and Behavior of Thermoresponsive Polymer Networks

A key application of this compound in stimuli-responsive materials is in the design of thermoresponsive polymer networks. This is typically achieved by copolymerizing it with a thermoresponsive monomer, most commonly N-isopropylacrylamide (NIPAM). oup.comnih.gov The resulting copolymers combine the thermoresponsive properties of the PNIPAM segments with the cross-linking and substrate-anchoring capabilities of the PTMSPAA units.

Poly(N-isopropylacrylamide) (PNIPAM) is well-known for exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions at approximately 32°C. mdpi.comnih.gov Below this temperature, the polymer is soluble and hydrated, while above the LCST, it undergoes a phase transition, becoming insoluble and expelling water.

When this compound is copolymerized with NIPAM, the LCST of the resulting copolymer can be tuned. The incorporation of the more hydrophobic trimethoxysilylpropyl group generally leads to a decrease in the LCST of the copolymer compared to pure PNIPAM. researchgate.net The extent of this decrease is dependent on the molar ratio of the two monomers in the copolymer. This tunability allows for the design of materials that respond at specific, desired temperatures.

The LCST behavior of these copolymers can be investigated by monitoring the change in optical transmittance of their aqueous solutions as a function of temperature. The temperature at which the transmittance drops sharply is taken as the cloud point, which is a measure of the LCST.

Table 2: Lower Critical Solution Temperature (LCST) of P(NIPAM-co-TMSPAA) Copolymers

| Mol% TMSPAA in Copolymer | LCST (°C) |

| 0 (Pure PNIPAM) | ~32 |

| 5 | ~30 |

| 10 | ~28 |

| 20 | ~25 |

Data are representative values illustrating the trend of decreasing LCST with increasing hydrophobic comonomer content. researchgate.netresearchgate.net

Hydrogels fabricated from copolymers of this compound and N-isopropylacrylamide exhibit thermoresponsive swelling and deswelling behavior. The trimethoxysilyl groups can participate in the formation of a cross-linked network, either through self-condensation or by reacting with other cross-linking agents.

Below the LCST, the hydrogel is in a swollen state as the polymer chains are hydrophilic and absorb a large amount of water. When the temperature is raised above the LCST, the polymer chains become hydrophobic, leading to a collapse of the hydrogel network and the expulsion of water in a process known as deswelling. This transition is reversible, and the hydrogel will reswell upon cooling below the LCST. itu.edu.tr

The kinetics of the swelling and deswelling processes are important characteristics of these responsive hydrogels. The rate of deswelling is often faster than the rate of swelling. The dynamics are influenced by factors such as the cross-linking density, the composition of the copolymer, and the porosity of the hydrogel. Macroporous hydrogels, for instance, exhibit faster response times due to the improved diffusion of water. itu.edu.trresearchgate.net

The swelling ratio, defined as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel, is a key parameter used to characterize the swelling behavior.

Table 3: Swelling-Deswelling Behavior of a Representative P(NIPAM-co-TMSPAA) Hydrogel

| Temperature (°C) | State | Equilibrium Swelling Ratio (g/g) |

| 25 (Below LCST) | Swollen | 15.2 |

| 40 (Above LCST) | Deswollen (Collapsed) | 3.5 |

Data are illustrative and based on typical behavior of thermoresponsive polyacrylamide-based hydrogels. itu.edu.trpsu.edubme.hu

Fabrication of Magnetic Nanocomposites Incorporating Silane-Functionalized Polymers

The fabrication of magnetic nanocomposites leveraging silane-functionalized polymers is a sophisticated process designed to encapsulate or embed magnetic nanoparticles within a polymer matrix. This approach enhances the stability, dispersibility, and functionality of the magnetic nanoparticles, making them suitable for a wide array of applications. A key strategy in this process involves the use of bifunctional silane coupling agents, such as this compound, which can form a stable bridge between the inorganic nanoparticle surface and the organic polymer matrix.

The general methodology for creating these magnetic nanocomposites unfolds in a multi-step sequence. The initial and foundational step is the synthesis of the magnetic nanoparticles themselves, most commonly iron oxide nanoparticles (IONPs) like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃). A widely employed and effective method for this is chemical co-precipitation. This technique involves the precipitation of iron (II) and iron (III) salts in a specific molar ratio from an aqueous solution through the addition of a base. This process yields superparamagnetic nanoparticles, which are highly responsive to an external magnetic field but retain no residual magnetism upon its removal.

Following the synthesis of the magnetic core, the next critical phase is the surface functionalization with a silane coupling agent. In the context of this discussion, this compound serves as the functionalizing agent. The trimethoxysilyl groups of this molecule react with the hydroxyl groups present on the surface of the iron oxide nanoparticles. This reaction leads to the formation of covalent Fe-O-Si bonds, which effectively creates a silane layer chemically anchored to the nanoparticle surface.

This silanization step is pivotal for several reasons. It prevents the agglomeration of the nanoparticles, a common issue stemming from their high surface energy and magnetic dipole-dipole interactions. Furthermore, the acrylamide group of the this compound molecule provides a reactive site for subsequent polymerization.

The final stage in the fabrication of the magnetic nanocomposite is the polymerization process. The silane-functionalized magnetic nanoparticles are dispersed in a reaction medium containing a monomer and a polymerization initiator. The acrylamide groups on the surface of the nanoparticles can then co-polymerize with the monomer, leading to the formation of a polymer matrix in which the magnetic nanoparticles are covalently integrated. This in-situ polymerization method ensures a strong and stable bond between the nanoparticles and the polymer, resulting in a homogenous and robust magnetic nanocomposite material. The properties of the final nanocomposite, such as its magnetic response and mechanical strength, can be tailored by controlling factors like the size and concentration of the magnetic nanoparticles and the type of polymer matrix used.

While the specific use of this compound in the fabrication of magnetic nanocomposites is not extensively documented in publicly available research, the methodology is analogous to that of structurally similar silane coupling agents like 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). Research on TMSPMA-functionalized magnetic nanoparticles has demonstrated the successful creation of magnetic nanocomposite hydrogels with potential applications in biomedicine. In these studies, magnetite nanoparticles were first functionalized with TMSPMA and then incorporated into a polyacrylamide matrix through radical polymerization. The resulting nanocomposites exhibited superparamagnetic behavior and good mechanical properties.

For a detailed understanding of the specific outcomes of using this compound, further focused research would be necessary to delineate the precise reaction kinetics, the morphology of the resulting nanocomposites, and their specific magnetic and physical properties.

| Parameter | Description |

| Magnetic Core | Typically iron oxide nanoparticles (e.g., Fe₃O₄, γ-Fe₂O₃) synthesized via methods like co-precipitation. |

| Silane Functionalization | Surface modification of magnetic nanoparticles with this compound to introduce polymerizable groups and prevent agglomeration. |

| Polymer Matrix | Formed by the in-situ polymerization of a monomer in the presence of the functionalized magnetic nanoparticles. The choice of monomer determines the final properties. |

| Fabrication Steps | 1. Synthesis of magnetic nanoparticles. 2. Surface functionalization with the silane coupling agent. 3. Co-polymerization to form the magnetic nanocomposite. |

| Key Bonding | Covalent Fe-O-Si bonds between the nanoparticle surface and the silane, and covalent bonds between the silane's acrylamide group and the polymer matrix. |

| Resulting Properties | Superparamagnetic behavior, enhanced stability and dispersibility of nanoparticles, and tailored mechanical and chemical properties depending on the polymer matrix. |

Research Applications of N 3 Trimethoxysilyl Propyl Acrylamide Based Materials

Biomedical Materials Research and Engineering

The unique characteristics of TMSPAM-based materials, such as their biocompatibility and tunable properties, have made them promising candidates for various biomedical applications. These materials can be tailored to interact favorably with biological systems, leading to advancements in medical implants, drug delivery, and tissue regeneration.

Development of Biocompatible Surfaces and Coatings for Implants

A significant challenge in the field of medical implants is the foreign body response, an inflammatory reaction that can lead to implant failure. Surface modification of implants with biocompatible coatings is a key strategy to mitigate this response. Polyacrylamide-based hydrogel coatings have shown promise in improving the biocompatibility of implanted devices. nih.govsjp.ac.lk These coatings can be covalently attached to implant surfaces using TMSPAM as a coupling agent, which forms stable siloxane bonds with the implant material.

Research has demonstrated that hydrogel coatings derived from acrylamide-based monomers can significantly reduce protein adsorption and cell adhesion, which are initial steps in the foreign body response. nih.govnih.gov For instance, polyacrylamide-based copolymer hydrogels have exhibited significantly better biocompatibility and lower tissue inflammation compared to standard materials like polyethylene (B3416737) glycol (PEG). nih.govnih.gov When applied as a thin coating (e.g., 45 ± 1 μm) on materials like polydimethylsiloxane (B3030410) (PDMS) or silicon catheters, these hydrogels have been shown to considerably improve implant biocompatibility. nih.govnih.gov The hydrophilic and soft nature of the hydrogel surface mimics the natural tissue environment, thereby reducing the recognition of the implant as a foreign object. nih.gov

Studies have also explored the influence of surface topography and chemistry on osteoblast adhesion, which is crucial for the osseointegration of dental and orthopedic implants. nih.govresearchgate.netmdpi.com TMSPAM can be used to modify titanium surfaces, a common implant material, to present a more favorable interface for bone cell attachment and growth. The ability to control the surface properties at a molecular level using TMSPAM allows for the rational design of implant coatings that can actively promote tissue integration. upol.cz

| Coating Material | Implant Type | Key Finding | Citation |

|---|---|---|---|

| Polyacrylamide-based hydrogel | Insulin Pump Catheter | Improved biocompatibility and extended functional lifetime. | nih.govsjp.ac.lk |

| Peptide-modified p(AAm-co-EG/AAc) IPN | Titanium Implant | Enhanced kinetics of osteoblast differentiation. | researchgate.net |

| HEAm-co-MPAm hydrogel | PDMS Disks/Silicon Catheters | Significantly improved implant biocompatibility and reduced tissue inflammation. | nih.govnih.gov |

| Hydroxyapatite (B223615) on Ti64 and ATZ20 | Finger Bone Implant | Increased cell survivability by more than 10%. | nih.gov |

Design of Controlled Release Systems for Active Agents

The ability to control the release of therapeutic agents at a specific site and time is a major goal in drug delivery. TMSPAM-based materials, particularly in the form of hydrogels and nanoparticles, are being explored as carriers for controlled drug release. The trimethoxysilyl groups of TMSPAM can be used to form crosslinked networks, encapsulating drug molecules within the polymer matrix.

A significant area of research is the development of stimuli-responsive hydrogels that can release drugs in response to changes in the local environment, such as temperature or pH. mdpi.com For example, copolymers of N-isopropylacrylamide (NIPAM) and TMSPAM can exhibit a lower critical solution temperature (LCST), causing the hydrogel to shrink and release the encapsulated drug as the temperature rises above the LCST. thaiscience.info This thermoresponsive behavior is highly desirable for applications such as targeted cancer therapy, where localized hyperthermia can trigger drug release at the tumor site. nih.gov

The release kinetics of drugs from these hydrogels can be tuned by altering the crosslinking density and the hydrophilicity of the polymer network. Studies have investigated the release of model drugs like ibuprofen (B1674241) from various hydrogel formulations. thaiscience.infonih.govnih.govresearchgate.net The release mechanism is often a combination of diffusion and swelling/deswelling of the hydrogel matrix. nih.gov The versatility of TMSPAM allows for the synthesis of hybrid materials with well-defined porous structures, such as mesoporous silica (B1680970), which can be functionalized for sustained and controlled drug delivery. thaiscience.info

| Delivery System | Drug | Key Release Characteristics | Citation |

|---|---|---|---|

| Poly(styrene-alt-maleic anhydride) hydrogel | Ibuprofen | pH and temperature-sensitive release, fitting the Korsmeyer-Peppas model. | thaiscience.info |

| Conductive poly(3-methoxydiphenylamine)/pectin hydrogel | Ibuprofen | Electrically controlled release, with diffusion coefficient enhanced by electric potential. | nih.gov |

| Chitosan/acrylamide (B121943)/graphene oxide hydrogel | Ibuprofen | Sustained release for transdermal delivery. | researchgate.net |

| Poly(NIPA-co-NIPMA)/CS core/shell nanohydrogels | Doxycycline | Approximately 77% to 87% of the drug released after 50 hours at pH 2.0. | mdpi.com |

Exploration in Tissue Engineering Scaffolds

Tissue engineering aims to regenerate damaged or diseased tissues by providing a scaffold that supports cell growth and differentiation. TMSPAM-based materials are well-suited for creating such scaffolds due to their biocompatibility, tunable mechanical properties, and ability to form porous structures. The sol-gel process, facilitated by the trimethoxysilyl groups of TMSPAM, allows for the fabrication of hybrid scaffolds with interconnected pores, which are essential for nutrient transport and cell infiltration. thaiscience.info

Research has shown that hybrid materials composed of a co-network of silica and poly(N-[3-(trimethoxysilyl)propyl]acrylamide) (PTMSPAM) can form transparent, mesoporous structures with high surface areas (up to 400 m²/g). thaiscience.info These scaffolds have been found to be non-cytotoxic, and mesenchymal stem cells cultured on these materials have shown proper cytoskeletal protein expression. thaiscience.info The porosity and mechanical properties of these scaffolds can be tailored by adjusting the synthesis conditions, which is crucial for mimicking the specific properties of different tissues. researchgate.net

Furthermore, TMSPAM can be copolymerized with other monomers to create scaffolds with specific functionalities. For instance, copolymerization with NIPAM can result in thermoresponsive scaffolds that can change their pore size with temperature, potentially influencing cell behavior and tissue formation. researchgate.net The ability to create hybrid scaffolds that mimic both the organic and inorganic components of the natural extracellular matrix is a significant advantage of using TMSPAM in tissue engineering. nih.govresearchgate.net

| Scaffold Material | Cell Type | Key Finding on Cell Behavior | Citation |

|---|---|---|---|

| GelMA-coated Alginate/Tri-calcium silicate (B1173343) | hADSCs | Significant increase in cell proliferation compared to uncoated scaffolds. | researchgate.net |

| Multi-scale hierarchical scaffolds | HUVEC | Enhanced cell viability and proliferation over 7 days. | researchgate.net |

| Poly(propylene fumarate)/hydroxyapatite nanocomposite | MC3T3-E1 pre-osteoblasts | Higher cell attachment and proliferation compared to PPF scaffolds alone. | nih.gov |

| Collagen-based scaffolds | NIH 3T3 fibroblasts | Sustained long-term cell adhesion and proliferation. | nih.gov |

Environmental Science Applications

The unique chemical properties of TMSPAM-based materials also make them valuable for addressing environmental challenges, particularly in the area of water purification. The ability to create materials with high surface areas and specific functional groups allows for the effective removal of pollutants from aqueous solutions.

Adsorption of Heavy Metal Ions from Aqueous Solutions

Heavy metal contamination of water is a serious environmental and health concern. TMSPAM can be used to functionalize adsorbent materials, such as silica gel or other porous substrates, to enhance their affinity for heavy metal ions. The amide and silanol (B1196071) groups in polymerized TMSPAM can act as binding sites for metal ions through chelation and electrostatic interactions.

Studies on related acrylamide-based hydrogels and functionalized silica have demonstrated high adsorption capacities for various heavy metals, including lead (Pb), chromium (Cr), and cadmium (Cd). mdpi.commdpi.com For example, a polyacrylate/kaolin hydrogel composite showed significant adsorption capacities for Cr, Co, Ni, and Pb from mixed solutions. mdpi.com The adsorption process is often dependent on factors such as pH, contact time, and the initial concentration of the metal ions. researchgate.netmdpi.com

The mechanism of adsorption typically follows models such as the Langmuir or Freundlich isotherms, indicating monolayer or heterogeneous surface adsorption, respectively. researchgate.netmdpi.com Kinetic studies often reveal that the adsorption process follows a pseudo-second-order model, suggesting that chemisorption is the rate-limiting step. researchgate.net The high surface area and tunable functionality of TMSPAM-based materials make them efficient and selective adsorbents for the removal of toxic heavy metals from wastewater. nih.gov

| Adsorbent Material | Heavy Metal | Maximum Adsorption Capacity (mg/g) | Citation |

|---|---|---|---|

| N-phenyl acrylamide-modified silica@GO | Chromium (Cr-III) | 401.874 | nih.gov |

| N-phenyl acrylamide-modified silica@GO | Chromium (Cr-VI) | 298.507 | nih.gov |

| Thiol-functionalized mesoporous silica | Lead (Pb) | 287.14 | nih.gov |

| Polyacrylate/kaolin hydrogel composite | Lead (Pb) | 96 | mdpi.com |

| APTES-modified Fe3O4 nanoparticles | Cadmium (Cd) | 0.49 | mdpi.com |

Development of Novel Adsorbent Materials

Beyond heavy metal removal, TMSPAM is instrumental in the development of novel adsorbent materials for a broader range of pollutants, such as organic dyes. researchgate.net The polymerization of TMSPAM, often in combination with other monomers, can lead to the formation of hydrogels and cryogels with highly porous and interconnected structures. These materials possess a large surface area available for the adsorption of dye molecules.

For instance, cryogels based on hydrophobic amino acids have demonstrated high adsorption capacities for methylene (B1212753) blue, a common textile dye. mdpi.comnih.gov The adsorption mechanism in these materials is often driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions between the adsorbent and the dye molecules. The reusability of these adsorbent materials is a key advantage, as they can often be regenerated by simple washing steps, making them a cost-effective and sustainable solution for wastewater treatment. mdpi.comnih.gov

The ability to tailor the chemical composition and physical structure of TMSPAM-based adsorbents allows for the development of materials with high selectivity and efficiency for specific pollutants. researchgate.nettemple.edumdpi.com This versatility opens up possibilities for creating advanced materials for a wide range of environmental remediation applications.

| Adsorbent Material | Pollutant | Key Performance Metric | Citation |

|---|---|---|---|

| Poly(HEMA-MAPA) cryogel | Methylene Blue | Adsorption capacity of 1304.6 mg/g. | mdpi.comnih.gov |

| Cellulose (B213188)/graphene nanoplatelets cryogel | Organic Dyes | Up to 89% removal efficiency. | mdpi.com |

| Chitosan-cellulose cryogel | Organic Dyes | Adsorption capacity of 850-1600 mg/L. | researchgate.net |

| Alginate/montmorillonite cryogels | Methylene Blue | Maximum adsorption capacity of 559.94 mg/g. | nih.gov |

Advanced Separations and Membrane Technologies

The application of N-(3-(Trimethoxysilyl)propyl)acrylamide-based materials in advanced separation and membrane technologies is an emerging area of research. The unique combination of a polymerizable acrylamide group and a hydrolyzable trimethoxysilyl group allows for the formation of robust silica-polymer hybrid materials. These materials are of particular interest in the formulation of specialized membranes, such as composite anion exchange membranes, where the integration of an inorganic silica network can enhance mechanical strength, thermal stability, and ionic conductivity.

Formulation of Silica-Containing Composite Anion Exchange Membranes

The formulation of silica-containing composite anion exchange membranes (AEMs) using this compound involves the creation of a co-network of silica and poly(this compound) (PTMSPAA). This is typically achieved through a sol-gel process, which allows for the in-situ formation of a silica network within a polymer matrix, leading to a homogeneous hybrid material.

The synthesis process generally begins with the polymerization of the this compound monomer. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to produce PTMSPAA homopolymers with well-defined molecular weights and low polydispersity core.ac.ukresearchgate.net. This level of control over the polymer architecture is crucial as it influences the final properties of the membrane.

To function as an anion exchange membrane, the material must contain fixed positive charges. In the context of PTMSPAA-based membranes, this can be achieved by co-polymerizing the this compound with a monomer that contains a quaternary ammonium (B1175870) group, or by post-polymerization modification of the polymer to introduce these functional groups. The presence of these positively charged sites allows for the transport of anions through the membrane.

Research on analogous systems provides insight into the expected performance of these membranes. For instance, composite AEMs formulated with similar silane (B1218182) precursors, such as 3-(trimethoxysilyl) propyl-N,N,N-trimethylammonium chloride (TMSP), have demonstrated the benefits of incorporating a silica network. These benefits include improved ductility, enhanced ionic conductivity, and better stability in alkaline conditions when compared to the base polymer alone mdpi.commdpi.com. The use of acrylamide-based polymers in AEMs has also been shown to lead to higher ion conductivity compared to other polymer backbones mdpi.com.

The properties of the final composite membrane can be tailored by adjusting the ratio of the PTMSPAA to any co-polymers and the extent of the silica network formation. This allows for the optimization of key membrane characteristics such as ion exchange capacity (IEC), water uptake, and mechanical strength to suit specific separation applications.

Table 1: Key Parameters in the Formulation of PTMSPAA-Based Silica Composite AEMs

| Parameter | Description | Influence on Membrane Properties |

|---|---|---|

| Polymer Molecular Weight and Polydispersity | The average size and size distribution of the PTMSPAA chains. | Affects the homogeneity and mechanical strength of the resulting membrane. |

| Monomer Ratio (in co-polymers) | The relative amounts of this compound and any functional co-monomers. | Determines the ion exchange capacity and hydrophilicity of the membrane. |

| Sol-Gel Reaction Conditions | pH, temperature, and reaction time for the hydrolysis and condensation of the trimethoxysilyl groups. | Controls the structure and extent of the silica network formation, impacting rigidity and stability. |

| Post-Polymerization Modification | Chemical reactions to introduce quaternary ammonium groups onto the polymer backbone. | Crucial for imparting anion exchange functionality to the membrane. |

Table 2: Expected Performance Characteristics of PTMSPAA-Based AEMs (based on analogous systems)

| Property | Expected Outcome | Rationale |

|---|---|---|

| Ion Exchange Capacity (IEC) | Can be tailored based on the amount of functional monomer or the degree of post-polymerization modification. | The density of fixed positive charges determines the membrane's capacity for anion transport. |

| Ionic Conductivity | Potentially high, benefiting from the hydrophilic nature of the acrylamide polymer and the presence of a well-defined silica network. | Acrylamide-based AEMs have shown superior conductivity mdpi.com. The silica network can create efficient ion transport channels. |

| Mechanical Strength | Enhanced due to the reinforcing effect of the interpenetrating silica network. | The Si-O-Si bonds provide rigidity and structural integrity to the polymer matrix. |

| Chemical Stability | Good, particularly in alkaline environments, due to the stable silica network and the robust polymer backbone. | Silica networks in AEMs have been shown to improve alkaline stability mdpi.commdpi.com. |

| Water Uptake | Controllable by adjusting the hydrophilicity of the polymer and the cross-linking density of the silica network. | A balance is needed to ensure sufficient hydration for ion transport without excessive swelling that would compromise mechanical integrity. |

Characterization Methodologies for N 3 Trimethoxysilyl Propyl Acrylamide and Its Polymer Systems

Spectroscopic Techniques for Structural and Compositional Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of the TMSPAM monomer and tracking its conversion during polymerization. These techniques provide detailed information on functional groups, elemental composition, and chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of TMSPAM and its polymers.

¹H NMR: The proton NMR spectrum of the TMSPAM monomer provides distinct signals corresponding to each unique proton environment in the molecule. Key chemical shifts are observed for the vinyl protons of the acrylamide (B121943) group (typically in the range of 5.5-6.3 ppm), the methoxy (B1213986) protons on the silicon atom (around 3.6 ppm), and the protons of the propyl chain connecting the acrylamide and silyl (B83357) groups. researchgate.netcore.ac.uk The integration of these signals allows for the quantitative verification of the monomer's structure. core.ac.uk Upon polymerization, the characteristic signals of the vinyl protons disappear, which serves as a clear indicator of successful polymer formation. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum offers complementary structural information. It shows distinct peaks for the carbonyl carbon of the amide group (around 165-170 ppm), the vinyl carbons (approximately 125-132 ppm), the methoxy carbons (around 50 ppm), and the carbons of the propyl chain. researchgate.netwiley-vch.de This technique is crucial for confirming the carbon backbone structure of both the monomer and the resulting polymer.

Below is a representative table of expected ¹H NMR chemical shifts for N-(3-(Trimethoxysilyl)propyl)acrylamide.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH₂=CH- | ~6.3 | Multiplet |

| CH₂=CH- | ~5.6 | Multiplet |

| -NH- | ~6.0 | Broad Triplet |

| -Si(OCH₃)₃ | ~3.6 | Singlet |

| -NH-CH₂- | ~3.3 | Quartet |

| -CH₂-CH₂-Si- | ~1.7 | Multiplet |

| -CH₂-Si- | ~0.7 | Multiplet |

| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in TMSPAM and its polymers. The FT-IR spectrum of the monomer displays several characteristic absorption bands. researchgate.net Key vibrational bands include the N-H stretching of the secondary amide (around 3300 cm⁻¹), C=O stretching (Amide I band) at approximately 1650 cm⁻¹, and N-H bending (Amide II band) near 1540 cm⁻¹. researchgate.netjkps.or.kr The presence of the trimethoxysilyl group is confirmed by strong Si-O-C stretching bands, typically observed around 1088 cm⁻¹ and 821 cm⁻¹. researchgate.net

During polymerization, the most significant change observed in the FT-IR spectrum is the disappearance or significant reduction of the peak corresponding to the C=C vinyl bond stretching, which is usually found around 1620-1640 cm⁻¹. This change confirms the conversion of the monomer into the saturated polymer backbone. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | ~3300 |

| C-H (Alkyl & Vinyl) | Stretching | 2850-2960 |

| C=O (Amide I) | Stretching | ~1644-1670 |

| C=C (Vinyl) | Stretching | ~1620-1640 |

| N-H (Amide II) | Bending | ~1540 |

| Si-O-CH₃ | Asymmetric & Symmetric Stretching | ~1088 & ~821 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of materials. eag.com For polymer systems derived from TMSPAM, particularly when used as surface coatings or in hybrid materials, XPS is invaluable. researchgate.net It can confirm the presence of silicon, oxygen, nitrogen, and carbon on the substrate surface. mdpi.com

High-resolution scans of the Si 2p, O 1s, N 1s, and C 1s regions can provide detailed information about the chemical environment. For instance, the Si 2p spectrum can be analyzed to confirm the presence of Si-O bonds. The N 1s spectrum confirms the presence of the amide group, and the C 1s spectrum can be deconvoluted to identify carbon in different bonding states (e.g., C-C, C-N, C=O). researchgate.net This level of detail is crucial for verifying the covalent attachment and integrity of the polymer films on various surfaces. mdpi.com

Chromatographic and Scattering Methods for Polymer Analysis

Chromatographic techniques are essential for assessing the purity of the monomer and determining key properties of the resulting polymers, such as molecular weight and molecular weight distribution.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. For poly(this compound), GPC analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). cmu.edu

The PDI is a critical parameter that indicates the breadth of the molecular weight distribution. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be used to synthesize polymers with low PDI values (typically below 1.2), indicating a narrow distribution of chain lengths. core.ac.uk GPC data often show a linear increase in molecular weight with monomer conversion, which is a hallmark of a controlled polymerization process. core.ac.uk

| Parameter | Description | Significance |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer chains in a sample, divided by the total number of polymer chains. | Influences properties like viscosity and colligative properties. |

| Mw (Weight-Average Molecular Weight) | An average that is more sensitive to the presence of high molecular weight chains. | Relates to properties like toughness and strength. |

| PDI (Polydispersity Index) | The ratio of Mw to Mn (Mw/Mn). | A measure of the broadness of the molecular weight distribution. A value of 1 indicates monodispersity. |

High-Performance Liquid Chromatography (HPLC) for Monomer and Polymer Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to assess the purity of the TMSPAM monomer and to monitor the progress of polymerization reactions. scispace.com By using a suitable stationary phase (such as a C18 reversed-phase column) and mobile phase, HPLC can separate the monomer from impurities or unreacted starting materials. scispace.compsu.edu

During polymerization, HPLC can be employed to quantify the amount of residual monomer in the reaction mixture over time. nih.govresearchgate.net This information is vital for kinetic studies and for ensuring that the final polymer product has a low level of unreacted, potentially toxic, monomer. The concentration is determined by comparing the peak area of the monomer in the sample to a calibration curve generated from standards of known concentrations. nih.gov

Dynamic and Static Light Scattering for Particle Size and Solution Properties

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful non-invasive techniques used to probe the behavior of polymers and nanoparticles in solution.

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles in suspension. For polymer systems involving this compound, DLS is instrumental in determining the hydrodynamic diameter (Dₕ) of polymer coils or nanoparticles. The technique is particularly useful for assessing the effects of environmental changes, such as temperature or pH, on the size and conformation of smart polymers. For instance, in studies of thermosensitive copolymers containing silane-functionalized acrylamides, DLS can track the coil-to-globule transition by measuring the change in hydrodynamic diameter as the solution temperature is varied around the lower critical solution temperature (LCST). hgxx.org The analysis of the correlation function of the scattered light intensity provides the translational diffusion coefficient, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.

Interactive Table: Representative DLS Data for a Thermoresponsive Copolymer System

Morphological and Surface Characterization Techniques

The utility of this compound often lies in its ability to modify surfaces or form structured materials. Therefore, techniques that can probe the surface and morphology at the micro- and nanoscale are essential.

Atomic Force Microscopy (AFM) for Surface Morphology and Nanoscale Properties

Atomic Force Microscopy (AFM) offers even higher resolution than SEM and can provide three-dimensional topographical images of surfaces at the nanoscale. aps.org AFM is particularly advantageous for studying polymer systems because it can be operated in various environments, including ambient air and liquid. This capability allows for the in-situ characterization of surfaces functionalized with this compound under physiologically relevant conditions. Beyond topography, AFM can probe nanoscale mechanical properties such as adhesion and elasticity. nih.gov For instance, the interaction forces between an AFM tip and a polymer brush grafted with this compound can be measured to understand the conformation and density of the grafted chains. mdpi.com

Quartz Crystal Microbalance (QCM) for Thin Film Mass and Viscoelasticity Studies

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, real-time technique for analyzing thin films and surface interactions. researchgate.net It operates by measuring changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. For systems involving this compound, QCM-D is invaluable for studying the formation of thin polymer films through grafting or adsorption. The change in frequency is related to the mass of the adsorbed layer (including coupled solvent), while the change in dissipation provides information about the viscoelastic properties of the film. vt.edu This allows for the real-time monitoring of processes such as polymer adsorption kinetics, swelling/de-swelling of hydrogel films in response to stimuli, and the binding of biomolecules to functionalized surfaces. nih.gov

Thermogravimetric and Elemental Analysis for Quantitative Characterization

Quantitative analytical techniques are necessary to determine the composition and thermal stability of copolymers derived from this compound.

Elemental Analysis for Copolymer Composition Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. mdpi.com For copolymers of this compound with other monomers, elemental analysis is a straightforward and robust method for determining the copolymer composition. vot.plresearchgate.net Since this compound contains one nitrogen atom per monomer unit, the weight percentage of nitrogen in the copolymer can be used to calculate the molar fraction of this monomer in the polymer chain. This information is critical for establishing structure-property relationships and for calculating monomer reactivity ratios in copolymerization studies. vot.pl

Interactive Table: Example of Copolymer Composition Determination by Elemental Analysis

Thermogravimetric Analysis (TGA) for Polymer Thermal Decomposition Behavior